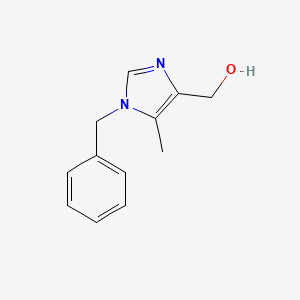![molecular formula C11H13NO4 B8714990 ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate](/img/structure/B8714990.png)
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of an ethyl ester group attached to an amino-substituted benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate typically involves the reaction of 1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate can be compared with other benzodioxole derivatives such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Known for their anticancer activity.
Benzodioxole derivatives as COX inhibitors: Studied for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its ethyl ester group and amino substitution confer distinct chemical reactivity and biological properties compared to other benzodioxole derivatives .
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
ethyl 2-(1,3-benzodioxol-5-ylamino)acetate |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)6-12-8-3-4-9-10(5-8)16-7-15-9/h3-5,12H,2,6-7H2,1H3 |
InChIキー |
RBJSJGMEPLUKQP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3,4-Dichlorophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8714951.png)



![(1-Methyl-1H-benzo[d]imidazol-2-yl)boronic acid](/img/structure/B8714975.png)

![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8714995.png)

![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)
